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Compound of Interest

Compound Name: (Z2)-MDL 105519

Cat. No.: B15562328

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of (Z)-MDL 105519, a potent and
selective antagonist of the glycine binding site on the N-methyl-D-aspartate (NMDA) receptor,
in cultured neuron preparations.

(Z)-MDL 105519, with the chemical name (E)-3-(2-phenyl-2-carboxyethenyl)-4,6-dichloro-1H-
indole-2-carboxylic acid, is a valuable tool for investigating the role of NMDA receptors in
neuronal function and pathology. It acts as a non-competitive antagonist with respect to NMDA
and its effects can be reversed by D-serine.[1][2] This document outlines its mechanism of
action, provides key quantitative data, and details experimental protocols for its application in
neuroprotection assays, electrophysiological recordings, and calcium imaging studies.

Mechanism of Action

(Z)-MDL 105519 selectively binds to the glycine co-agonist site on the GIuN1 subunit of the
NMDA receptor.[1][2] The binding of a co-agonist, either glycine or D-serine, is a prerequisite
for the glutamate-mediated opening of the NMDA receptor ion channel. By occupying this site,
(Z)-MDL 105519 prevents the conformational changes necessary for channel activation,
thereby inhibiting ion flux, primarily of Ca2* and Na*, into the neuron. This inhibitory action
makes it a powerful tool for studying NMDA receptor-mediated processes such as synaptic
plasticity, excitotoxicity, and neuronal signaling.
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Data Presentation

The following tables summarize the quantitative data for (Z)-MDL 105519 from various in vitro
studies.

Table 1: Binding Affinity of (Z)-MDL 105519

Parameter Value Preparation Reference
Ki ([®H]glycine binding)  10.9 nM Rat brain membranes [3]
Ke ([®H]glycine Rat cortical

_ ([_ loly 4.9 nM [4]
binding) membranes
Ke ([BHJMDL 105519 _

o 3.77 nM Rat brain membranes [5]
binding)
Ke ([BH]JMDL 105519 Homomeric NMDA-

o 1.8 nM [6]
binding) NR1a receptors
Ke ([BH]MDL 105519 .

o 2.5nM Adult rodent forebrain [7]
binding)
Ke (BHJMDL 105519 Pig cortical brain

3.73+0.43nM [8][9]

binding)

membranes

Bmax ([BHJMDL
105519 binding)

12.1 pmol/mg protein

Rat brain membranes

[5]

Bmax ([BHJMDL
105519 bhinding)

370 fmol/mg protein

Homomeric NMDA-

NR1a receptors

[6]

Bmax ([*H]MDL

3030 * 330 fmol/mg

Pig cortical brain

[8]1°]

105519 binding) protein membranes
Table 2: Inhibitory Potency of (Z)-MDL 105519
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Assay ICso0 Preparation Reference
NMDA-induced Cultured hippocampal
0.14 - 13.8 uM [4]
currents neurons
[BH]MDL-105,519 Rat cortical
_ 90 NnM - 3.6 uM [4]
displacement membranes

Experimental Protocols
Preparation of (Z)-MDL 105519 Stock Solution

(Note: Specific solubility and stability data for (Z)-MDL 105519 in cell culture media is not
readily available. The following is a general protocol based on common practices for similar
compounds. Optimization may be required.)

o Solvent Selection: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a
high-concentration stock solution of (Z)-MDL 105519.[5][10][11] Use anhydrous, cell culture
grade DMSO.

o Stock Concentration: Prepare a 10 mM stock solution of (Z)-MDL 105519 in DMSO. For a
molecular weight of 376.19 g/mol , dissolve 3.76 mg of (Z)-MDL 105519 in 1 mL of DMSO.

» Dissolution: To aid dissolution, gently vortex the solution and/or sonicate in a water bath for
short intervals.

o Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-
thaw cycles. Store aliquots at -20°C for short-term storage (weeks to months) or -80°C for
long-term storage (months to years). Protect from light.

e Final Concentration in Media: When preparing working solutions, the final concentration of
DMSO in the cell culture medium should be kept as low as possible, ideally <0.1% (v/v), to
avoid solvent-induced cytotoxicity.[5][12] Always include a vehicle control (medium with the
same final concentration of DMSO) in your experiments.

Neuroprotection Assay (LDH Release Assay)
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This protocol assesses the ability of (Z)-MDL 105519 to protect cultured neurons from
excitotoxicity induced by NMDA or glutamate.

Materials:

Primary neuronal cultures (e.g., cortical or hippocampal neurons) plated in 96-well plates.

(Z)-MDL 105519 stock solution (10 mM in DMSO).

NMDA or L-glutamic acid.

Lactate Dehydrogenase (LDH) cytotoxicity assay Kkit.

Culture medium.

Phosphate-buffered saline (PBS).

Protocol:

e Cell Culture: Culture primary neurons to the desired density and maturity.
e Pre-treatment with (Z)-MDL 105519:

o Prepare working solutions of (Z)-MDL 105519 in pre-warmed culture medium at various
concentrations (e.g., 0.1, 1, 10 uM).

o Remove the existing medium from the neuronal cultures and replace it with the medium
containing (Z)-MDL 105519 or vehicle control.

o Pre-incubate the cells for a specific duration (e.g., 30-60 minutes) at 37°C in a COz
incubator. The optimal pre-incubation time should be determined empirically.

 Induction of Excitotoxicity:
o Prepare a solution of NMDA (e.g., 100 uM) or glutamate (e.g., 50 puM) in culture medium.

o Add the excitotoxic agent to the wells already containing (Z)-MDL 105519 or vehicle.
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o Incubate for the desired period (e.g., 20 minutes for high concentrations of agonist or up to
24 hours for lower concentrations).

e LDH Assay:
o After the incubation period, collect the cell culture supernatant.

o Perform the LDH assay according to the manufacturer's instructions. This typically
involves transferring the supernatant to a new 96-well plate and adding the reaction
mixture.

o Measure the absorbance at the recommended wavelength (usually 490 nm).
o Data Analysis:
o Determine the amount of LDH release for each condition.
o Include control wells for:
» Untreated cells (spontaneous LDH release): Represents baseline cell death.
» Vehicle + Excitotoxin: Represents maximum excitotoxicity.

» Lysis control (maximum LDH release): Treat some wells with the lysis buffer provided in
the kit to determine the total LDH content.

o Calculate the percentage of neuroprotection afforded by (Z)-MDL 105519.

Pre-treat with (Z)-MDL 105519
(Plate Primary NeuronsH or Vehicle (DMSO) HAdd NMDA or GIutamate)—b(lncubateHCullect SupernatanHPerform LDH AssayHAnalyze Data)

Click to download full resolution via product page

LDH Assay Workflow for Neuroprotection.

Electrophysiological Recordings (Whole-Cell Patch-
Clamp)
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This protocol is for assessing the effect of (Z)-MDL 105519 on NMDA receptor-mediated
currents in cultured neurons.

Materials:

Cultured neurons on coverslips.
e (Z)-MDL 105519 stock solution (10 mM in DMSO).

o External solution (aCSF) containing (in mM): 140 NacCl, 5 KCI, 2 CaClz, 1 MgClz, 10 HEPES,
10 glucose, pH 7.4.

e Internal solution containing (in mM): 130 Cs-gluconate, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.4
Na-GTP, pH 7.2.

o NMDA and glycine.

e Patch-clamp rig with amplifier, micromanipulator, and perfusion system.
Protocol:

e Preparation:

o Place a coverslip with cultured neurons in the recording chamber and perfuse with
external solution.

o Prepare working solutions of (Z)-MDL 105519 in the external solution. A range of
concentrations (e.g., 100 nM to 10 uM) should be tested.

e Recording:
o Establish a whole-cell patch-clamp recording from a neuron.

o Hold the neuron at a negative potential (e.g., -70 mV) to maintain the Mg?* block of NMDA
receptors or at a positive potential (e.g., +40 mV) to relieve it.

o Application of Agonists and Antagonist:
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o Obtain a baseline recording of NMDA receptor-mediated currents by applying a solution
containing NMDA (e.g., 30 uM) and glycine (e.g., 10 uM).

o Wash out the agonists.

o Perfuse the chamber with the external solution containing the desired concentration of (Z)-
MDL 105519 for a pre-incubation period (e.g., 2-5 minutes).

o Co-apply the NMDA/glycine solution along with (Z)-MDL 105519 and record the current.

o Wash out all compounds to assess reversibility.

e Data Analysis:

o Measure the peak amplitude of the NMDA receptor-mediated current in the absence and
presence of (Z)-MDL 105519.

o Calculate the percentage of inhibition for each concentration of the antagonist.

o Construct a dose-response curve to determine the ICso.

Establish Whole-Cell > Record Baseline NMDA > > " > Co-apply NMDA + Glycine Analyze Current
( Recording Current (NMDA + Glycine) Washout Apply (2)-MDL 105519 ( + (Z)-MDL 105519 Washout Inhibition

Click to download full resolution via product page

Electrophysiology Workflow.

Calcium Imaging

This protocol measures changes in intracellular calcium concentration ([Ca2*]i) in response to
NMDA receptor activation and its inhibition by (Z)-MDL 105519.

Materials:
o Cultured neurons on glass-bottom dishes or coverslips.

e (Z)-MDL 105519 stock solution (10 mM in DMSO).
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e Calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM).

e Pluronic F-127.

e Hanks' Balanced Salt Solution (HBSS) or similar imaging buffer.

o NMDA and glycine.

e Fluorescence microscope with an appropriate filter set and a camera for time-lapse imaging.
Protocol:

e Dye Loading:

o Prepare a loading solution of the calcium indicator dye in HBSS (e.g., 2-5 uM Fura-2 AM
or Fluo-4 AM) with a small amount of Pluronic F-127 (e.g., 0.02%) to aid in dye
solubilization.

o Incubate the neurons in the loading solution for 30-45 minutes at 37°C.

o Wash the cells with fresh HBSS to remove excess dye and allow for de-esterification of
the AM ester (approximately 20-30 minutes).

e Imaging:
o Mount the dish/coverslip on the microscope stage.
o Acquire a baseline fluorescence signal.
 Stimulation and Inhibition:

o Perfuse the cells with HBSS containing a specific concentration of (Z)-MDL 105519 or
vehicle for a pre-incubation period (e.g., 5-10 minutes).

o Stimulate the neurons by adding a solution of NMDA (e.g., 30 uM) and glycine (e.g., 10
pUM) in the continued presence of (Z)-MDL 105519 or vehicle.

o Record the changes in fluorescence intensity over time.
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o Data Analysis:
o Quantify the change in fluorescence intensity (AF/Fo) for each cell or region of interest.

o Compare the amplitude of the calcium response in the presence and absence of (Z)-MDL
105519.

o Determine the dose-dependent inhibition of the NMDA-induced calcium influx by (Z)-MDL
105519.

Load Neurons with > > Acquire Baseline > > Stimulate with NMDA > Record Fluorescence Analyze Calcium
(Calclum Indicator Dye Wash and De-esterify Fluorescence Apply (2)-MDL 105519 + Glycine Changes Response

Click to download full resolution via product page
Calcium Imaging Workflow.

Signaling Pathway

(Z)-MDL 105519 inhibits the canonical NMDA receptor signaling pathway at its inception by
preventing ion channel opening.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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